[1,3]Dioxolo[4,5-b]pyridine-2-thione
Description
[1,3]Dioxolo[4,5-b]pyridine-2-thione is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,3-dioxole moiety, with a thione group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Notably, closely related compounds—such as oxazolo-, thiazolo-, and imidazo-fused pyridine thiones—are well-documented (see –3). For this analysis, comparisons will focus on these structurally analogous systems.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-b]pyridine-2-thione typically involves multi-step reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures (around 100°C) under neat reaction conditions . This method is efficient, offering high yields and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for [1,3]Dioxolo[4,5-b]pyridine-2-thione are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial synthesis would likely involve continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
[1,3]Dioxolo[4,5-b]pyridine-2-thione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential anticonvulsant properties. They have shown promising activity in preclinical seizure models.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Research has explored the interactions of this compound with various biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, it has been shown to interact with the GABA_A receptor, stabilizing its interactions and exhibiting good thermodynamic behavior . This interaction helps modulate neuronal activity and reduce seizure occurrences.
Comparison with Similar Compounds
Comparison with Similar Heterocyclic Compounds
Structural and Tautomeric Properties
The fused heterocycles below share a pyridine backbone but differ in their fused rings and substituents:
Key Observations :
- Thione Stability : Thiazolo and oxazolo derivatives predominantly adopt the thione tautomer in neutral conditions, stabilized by aromaticity and resonance . The imidazo analogue exists as 1,3-dihydro-2-thione, reflecting reduced aromaticity in the imidazole ring .
Thiazolo[5,4-b]pyridine-2-thione
Synthesized via condensation of 3-amino-2-chloropyridine with carbon disulfide in DMF, yielding the thione tautomer (97% efficiency) . This method emphasizes the role of amino-chloro precursors in forming fused thiazole systems.
Oxazolo[4,5-b]pyridine-2-thione
Commercial availability (CAS 211949-57-4) suggests established protocols .
Imidazo[4,5-b]pyridine-2-thione
Likely synthesized via cyclization of 2-mercapto-4-azabenzimidazole precursors or related thiourea derivatives. The CAS 29448-81-5 entry confirms its characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
